molecular formula C12H19NO4 B085185 2,5-Dioxopyrrolidin-1-YL octanoate CAS No. 14464-30-3

2,5-Dioxopyrrolidin-1-YL octanoate

Cat. No.: B085185
CAS No.: 14464-30-3
M. Wt: 241.28 g/mol
InChI Key: PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dioxopyrrolidin-1-YL octanoate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anticonvulsant Agents : A study synthesized a range of compounds including 2,5-Dioxopyrrolidin-1-yl derivatives as potential new anticonvulsant agents. These compounds showed significant effectiveness in preclinical seizure models, suggesting their potential as hybrid antiepileptic drugs (Kamiński et al., 2015).

  • Synthesis of N-Heterocyclic Derivatives : Research on the synthesis of N-heterocyclic derivatives of a novel 1-pyrroline C18 fatty ester, closely related to 2,5-Dioxopyrrolidin-1-yl octanoate, has been conducted, highlighting its potential in creating complex chemical structures (Lie Ken Jie & Syed-rahmatullah, 1991).

  • Monoclonal Antibody Production : A study found that a derivative of 2,5-Dioxopyrrolidin-1-yl significantly increased monoclonal antibody production in Chinese hamster ovary cell cultures. This suggests its utility in biotechnological applications and pharmaceutical manufacturing (Aki et al., 2021).

  • Fluorescent Labeling of Biopolymers : Another application includes the use of a 2,5-Dioxopyrrolidin-1-yl derivative for the fluorescent labeling of biopolymers, providing a tool for biochemical and medical research (Crovetto et al., 2008).

  • Antimicrobial Study : The compound has also been used in the synthesis and structural characterization of Mannich bases and their metal complexes, with studies indicating antimicrobial properties (Rajeswari et al., 2010).

Safety and Hazards

The safety data sheet for “2,5-Dioxopyrrolidin-1-YL octanoate” indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVSXYBFAVPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.